molecular formula C13H14N2S B1339455 (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine CAS No. 136401-56-4

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine

Cat. No.: B1339455
CAS No.: 136401-56-4
M. Wt: 230.33 g/mol
InChI Key: KCDXOOIWMOCDAL-UHFFFAOYSA-N
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Description

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine is an organic compound with the molecular formula C13H14N2S It is characterized by the presence of a pyridine ring, a phenyl ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine typically involves the reaction of 4-bromoaniline with 2-(2-pyridinyl)ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine involves its interaction with molecular targets, such as enzymes or receptors. The thioether linkage and aromatic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)methanol
  • (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)acetic acid
  • (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)ethylamine

Uniqueness

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine is unique due to its specific combination of a pyridine ring, a phenyl ring, and a thioether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-pyridin-2-ylethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXOOIWMOCDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577306
Record name 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136401-56-4
Record name 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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